5-(5-(6-(4-Acetylpiperazin-1-yl)-3-nitropyridin-2-yl)-2-fluorobenzylidene)thiazolidine-2,4-dione
Overview
Description
GW604714X is a potent inhibitor of mitochondrial respiration, specifically targeting the mitochondrial pyruvate carrier. This compound is highly specific and effective, with a Ki value of less than 0.1 nM . It also inhibits L-lactate transport by the plasma membrane monocarboxylate transporter, but at concentrations significantly higher than those required for mitochondrial pyruvate carrier inhibition .
Preparation Methods
The synthesis of GW604714X involves several steps, starting with the preparation of the core thiazolidinedione structure. The synthetic route typically includes the following steps:
Formation of the Thiazolidinedione Core: This involves the reaction of a suitable thioamide with a halogenated ketone under basic conditions to form the thiazolidinedione ring.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties
Final Assembly: The final step involves the coupling of the functionalized thiazolidinedione with the acetylpiperazine moiety.
Chemical Reactions Analysis
GW604714X undergoes several types of chemical reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, nucleophiles like amines or thiols for substitution, and acids or bases for hydrolysis. The major products formed from these reactions include the reduced amine derivative, substituted aromatic compounds, and carboxylic acids.
Scientific Research Applications
GW604714X has several scientific research applications:
Chemistry: It is used as a tool compound to study mitochondrial respiration and pyruvate transport.
Biology: Researchers use it to investigate the role of mitochondrial pyruvate carrier in cellular metabolism and energy production.
Medicine: GW604714X is studied for its potential therapeutic applications in diseases related to mitochondrial dysfunction, such as neurodegenerative diseases and metabolic disorders.
Industry: It is used in the development of new drugs targeting mitochondrial pathways.
Mechanism of Action
GW604714X exerts its effects by inhibiting the mitochondrial pyruvate carrier, which is responsible for transporting pyruvate into the mitochondria. This inhibition disrupts the citric acid cycle and reduces ATP production, leading to decreased cellular energy levels. The compound also inhibits L-lactate transport by the plasma membrane monocarboxylate transporter, further affecting cellular metabolism .
Comparison with Similar Compounds
GW604714X is unique in its high specificity and potency as a mitochondrial pyruvate carrier inhibitor. Similar compounds include:
UK5099: Another mitochondrial pyruvate carrier inhibitor, but with a higher Ki value of 5-10 nM.
Alpha-cyano-4-hydroxycinnamate: A less potent inhibitor of the mitochondrial pyruvate carrier.
GW450863X: Another thiazolidinedione compound with similar inhibitory properties.
These compounds share similar mechanisms of action but differ in their potency and specificity, with GW604714X being the most potent and specific inhibitor among them.
Properties
IUPAC Name |
(5Z)-5-[[5-[6-(4-acetylpiperazin-1-yl)-3-nitropyridin-2-yl]-2-fluorophenyl]methylidene]-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O5S/c1-12(28)25-6-8-26(9-7-25)18-5-4-16(27(31)32)19(23-18)13-2-3-15(22)14(10-13)11-17-20(29)24-21(30)33-17/h2-5,10-11H,6-9H2,1H3,(H,24,29,30)/b17-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGVKWZJGXGNDP-BOPFTXTBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC(=C(C=C2)[N+](=O)[O-])C3=CC(=C(C=C3)F)C=C4C(=O)NC(=O)S4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCN(CC1)C2=NC(=C(C=C2)[N+](=O)[O-])C3=CC(=C(C=C3)F)/C=C\4/C(=O)NC(=O)S4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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